![molecular formula C15H20N2O3 B13211026 tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13211026.png)
tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of an indole derivative with an azetidine precursor under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new molecules with potential biological activity.
Biology: The compound is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate include:
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: This compound has a similar structure but lacks the spirocyclic feature.
5-tert-Butyl-2-hydroxybenzaldehyde: Another related compound with a tert-butyl group and hydroxy functionality, but with a different core structure.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar in having tert-butyl groups and hydroxy functionality, but with a different arrangement of atoms.
The uniqueness of tert-Butyl 5’-hydroxy-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 5-hydroxyspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-8-15(9-17)7-16-12-5-4-10(18)6-11(12)15/h4-6,16,18H,7-9H2,1-3H3 |
InChI Key |
DCJHHOZEZDFVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


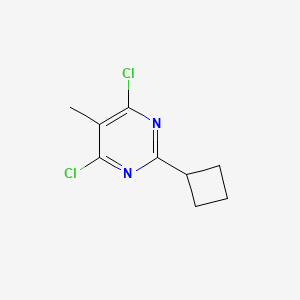
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13210963.png)
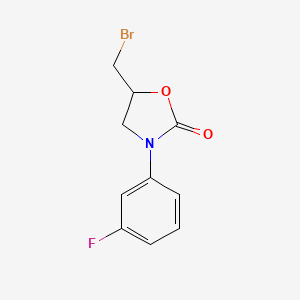
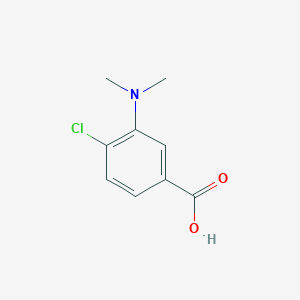
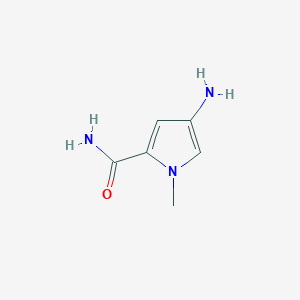
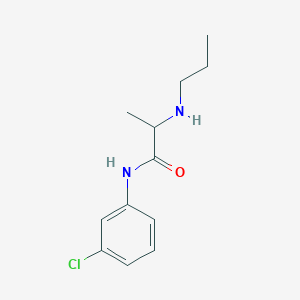
![6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B13210998.png)
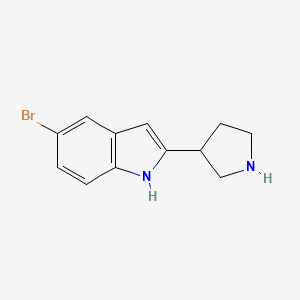
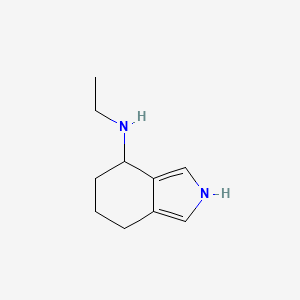
![1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid](/img/structure/B13211013.png)
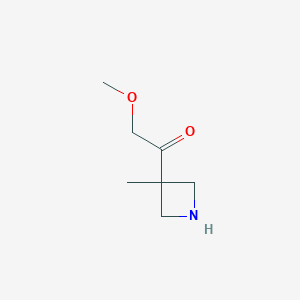
![4-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13211019.png)
![2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile](/img/structure/B13211023.png)

